molecular formula C15H17NO3S B2755108 N-(4-hydroxyphenyl)-N,3,4-trimethylbenzene-1-sulfonamide CAS No. 571149-74-1

N-(4-hydroxyphenyl)-N,3,4-trimethylbenzene-1-sulfonamide

Cat. No.: B2755108
CAS No.: 571149-74-1
M. Wt: 291.37
InChI Key: CLAVCJKSZDAUGR-UHFFFAOYSA-N
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Description

N-(4-Hydroxyphenyl)-N,3,4-trimethylbenzene-1-sulfonamide (CAS Number: 571149-74-1) is a sulfonamide derivative of interest in medicinal chemistry and biochemical research . This compound has a molecular formula of C 15 H 17 NO 3 S and a molecular weight of 291.37 g/mol . Its structure features a benzene sulfonamide core substituted with hydroxy and multiple methyl groups, which are key modulators of its physicochemical properties and biological interactions. Sulfonamides are a significant class of synthetic compounds known for their broad pharmacological activities. While the specific research applications for this particular derivative are still being explored, sulfonamides, in general, have long been established as antibacterial agents . They function by competitively inhibiting the bacterial enzyme dihydropteroate synthase (DHPS), which is essential for the synthesis of folic acid, thereby disrupting microbial DNA and RNA synthesis . Beyond their antibacterial properties, sulfonamide derivatives are investigated for a diverse range of potential therapeutic uses, including serving as antiviral, antifungal, anti-cancer, and anti-inflammatory agents . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures. Researchers can leverage this compound as a building block for synthesizing more complex molecules or as a standard in analytical studies. For further technical details, please contact us.

Properties

IUPAC Name

N-(4-hydroxyphenyl)-N,3,4-trimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c1-11-4-9-15(10-12(11)2)20(18,19)16(3)13-5-7-14(17)8-6-13/h4-10,17H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLAVCJKSZDAUGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxyphenyl)-N,3,4-trimethylbenzene-1-sulfonamide typically involves the sulfonation of a suitable precursor. One common method is the reaction of 4-hydroxyaniline with 3,4-dimethylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The choice of solvents and reagents is also made with consideration for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Oxidation Reactions

The phenolic hydroxyl group (-OH) on the para-substituted phenyl ring undergoes oxidation. While specific reagents are not explicitly detailed in available literature, analogous sulfonamide systems suggest plausible pathways:

Proposed Oxidation Pathways

Oxidizing AgentProductConditions
KMnO₄ (acidic)Quinone derivativeElevated temperatures, acidic media
O₂ (catalytic)Radical intermediatesPhotocatalytic or metal-catalyzed systems

The oxidation modifies the electronic properties of the aromatic system, potentially enhancing biological activity or enabling further functionalization .

Functional Group Reactivity

The compound’s structure allows for targeted modifications:

Sulfonamide Group

  • Hydrolysis : Under strongly acidic (H₂SO₄) or basic (NaOH) conditions, the sulfonamide bond may cleave to yield sulfonic acids and amines.

  • Alkylation : Reacts with alkyl halides to form N-alkylated derivatives, altering solubility and bioactivity.

Methyl Substituents

  • Halogenation : Electrophilic substitution (e.g., bromination) occurs preferentially at the ortho/para positions relative to methyl groups.

Stability and By-Product Analysis

Degradation studies indicate:

  • Thermal Stability : Stable up to 200°C; decomposition produces SO₂ and phenolic by-products.

  • Photodegradation : UV exposure leads to sulfonamide bond cleavage, necessitating dark storage .

Scientific Research Applications

Cancer Treatment

N-(4-hydroxyphenyl)-N,3,4-trimethylbenzene-1-sulfonamide has shown promising results in the field of oncology. Its structural similarity to other sulfonamides allows it to exhibit anti-cancer properties through multiple mechanisms:

  • Induction of Apoptosis : The compound has been observed to induce apoptosis in various malignant cell lines. For instance, studies indicate that it can significantly reduce the viability of human prostate carcinoma cells by increasing reactive oxygen species levels, leading to cell cycle arrest and apoptosis .
  • Broad-Spectrum Antitumor Activity : this compound demonstrates efficacy against several types of cancer, including breast and lung cancers. Its ability to inhibit tumor growth makes it a candidate for chemopreventive strategies .

Case Study: Prostate Cancer

In a controlled study, this compound was tested on LNCaP (androgen-dependent) and DU145 (androgen-independent) prostate cancer cell lines. The results showed a concentration-dependent decrease in cell number with IC50 values indicating higher sensitivity in LNCaP cells .

Neuroprotective Effects

The compound's neuroprotective properties have also been explored. It has been suggested that this compound may help in conditions like Alzheimer's disease by acting as an inhibitor of acetylcholinesterase (AChE), thereby enhancing cholinergic neurotransmission .

Enzyme Inhibition

Research indicates that sulfonamide derivatives can inhibit AChE effectively:

  • Mechanism : These compounds compete with the substrate for the active site of the enzyme, leading to reduced breakdown of acetylcholine and improved synaptic transmission.
  • Therapeutic Potential : This mechanism positions this compound as a potential therapeutic agent for cognitive disorders.

Other Biological Activities

Beyond its applications in cancer and neuroprotection, this compound exhibits various other biological activities:

  • Anti-inflammatory Properties : Some studies suggest that sulfonamides can modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response .
  • Potential Use in Endothelin-Mediated Disorders : The compound may serve as an endothelin antagonist useful for treating conditions like hypertension and heart diseases by inhibiting endothelin peptide interactions with their receptors .

Data Summary Table

Application AreaMechanism of ActionReferences
Cancer TreatmentInduces apoptosis; inhibits tumor growth ,
NeuroprotectionInhibits acetylcholinesterase; enhances neurotransmission
Anti-inflammatoryModulates inflammatory pathways ,
Endothelin-mediated DisordersAntagonizes endothelin peptides

Mechanism of Action

The mechanism of action of N-(4-hydroxyphenyl)-N,3,4-trimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the sulfonamide group can interact with enzymes and receptors. These interactions can modulate the activity of enzymes or disrupt cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The table below compares the target compound with key structural analogs from the literature:

Compound Name Substituents on Benzene Ring N-Substituents Molecular Formula Key Properties/Applications Evidence Source
N-(4-Hydroxyphenyl)-N,3,4-trimethylbenzene-1-sulfonamide 3-CH₃, 4-CH₃ 4-hydroxyphenyl, CH₃ C₁₄H₁₉N₃O₄S Under investigation; physicochemical data pending
N-(4-Hydroxyphenyl)benzenesulfonamide None 4-hydroxyphenyl C₁₂H₁₁NO₃S Hydrogen-bonded crystal structure; biological evaluation
N-(4-Hydroxyphenyl)-N,4-dimethylbenzenesulfonamide 4-CH₃ 4-hydroxyphenyl, CH₃ C₁₃H₁₅NO₃S Marketed compound; safety and toxicology data available
(S)-N-((4-methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide 4-CH₃ 4-methoxyphenyl-naphthylmethyl C₂₅H₂₃NO₃S 99% stereochemical purity; chiral ligand applications
Fenretinide (4-HPR) Retinoid backbone 4-hydroxyphenylretinamide C₂₆H₃₃NO₃ Anticancer activity (prostate/breast); anti-angiogenic

Physicochemical Properties

  • Hydrogen Bonding : N-(4-Hydroxyphenyl)benzenesulfonamide forms intermolecular N–H⋯O and O–H⋯O hydrogen bonds, enhancing crystallinity and solubility . The target compound’s hydroxyl and sulfonamide groups likely exhibit similar behavior.
  • Optical Activity : The (S)-configured analog in shows an optical rotation of [α]D²⁰ +2.5 (c 1.06, CHCl₃), highlighting the role of stereochemistry in biological interactions .
  • Thermal Stability: Sulfonamides with methyl substituents (e.g., N,4-dimethyl analog) demonstrate improved thermal stability compared to non-methylated derivatives .

Key Research Findings and Discrepancies

  • Molecular Formula Conflict : reports the target compound’s formula as C₁₄H₁₉N₃O₄S, which includes three nitrogen atoms. This conflicts with the conventional sulfonamide structure (one nitrogen in –SO₂NH–). Further validation is required to resolve this discrepancy .
  • Biological Data Gap : Unlike fenretinide, direct biological data for the target compound are absent in the provided evidence. Future studies should prioritize cytotoxicity and pharmacokinetic profiling.

Biological Activity

N-(4-hydroxyphenyl)-N,3,4-trimethylbenzene-1-sulfonamide, commonly referred to as Fenretinide, is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of the compound's biological activity, mechanisms of action, and relevant research findings.

Overview of Biological Activity

Fenretinide has been studied for its potential anticancer , antiviral , and antimicrobial properties. Its structure allows it to interact with various biological targets, leading to multiple therapeutic applications.

Anticancer Activity

Fenretinide exhibits notable anticancer effects through several mechanisms:

  • Inhibition of Cell Growth : It inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. This is achieved via retinoid-receptor-dependent and independent pathways.
  • Reactive Oxygen Species (ROS) Generation : Fenretinide has been shown to induce ROS production, contributing to its cytotoxic effects on tumor cells.
  • Targeting Specific Enzymes : The compound inhibits dihydroceramide Δ4-desaturase 1 (DEGS1), which is involved in ceramide metabolism, further enhancing its anticancer potential.

The mechanisms by which Fenretinide exerts its biological effects are multifaceted:

  • Lysosomal Membrane Permeabilization : This leads to the release of cathepsin D into the cytosol, promoting apoptosis in cancer cells.
  • Inhibition of Viral Entry : Fenretinide has demonstrated efficacy against SARS-CoV-2 by suppressing spike protein-mediated membrane fusion.
  • Antioxidant Properties : In addition to its pro-apoptotic effects, Fenretinide also exhibits antioxidant activity that may protect normal cells from oxidative stress during treatment .

In Vitro Studies

Recent studies have highlighted Fenretinide's effectiveness against various cancer cell lines. For example:

  • A study reported that Fenretinide significantly inhibited the growth of breast cancer cells in vitro, with IC50 values indicating potent activity at low concentrations.
  • Another investigation demonstrated that it effectively reduced the viability of melanoma cells through ROS-mediated pathways .

In Vivo Studies

Animal models have also been utilized to evaluate the therapeutic potential of Fenretinide:

  • In murine models, administration of Fenretinide led to a marked reduction in tumor size and improved survival rates compared to control groups.
  • Studies have indicated that Fenretinide accumulates preferentially in breast tissue, suggesting a targeted approach for breast cancer therapy.

Data Tables

The following table summarizes key findings related to the biological activity and mechanisms of action of this compound:

Biological ActivityMechanismReference
AnticancerInduces apoptosis via ROS generation
AntiviralInhibits SARS-CoV-2 entry
Enzyme InhibitionInhibits DEGS1 activity
AntioxidantScavenges free radicals

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